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Compound of Interest

Compound Name: 6(5H)-Phenanthridinone, 2-bromo-

Cat. No.: B131381

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of 2-bromo-6(5H)-
phenanthridinone isomers. Due to the limited availability of published experimental data for all
positional isomers, this comparison includes experimental data for the parent compound,
6(5H)-phenanthridinone, as a reference and discusses the anticipated spectroscopic shifts for
the bromo-isomers based on fundamental principles. This guide serves as a valuable resource
for the identification and characterization of these compounds in research and drug
development.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 6(5H)-
phenanthridinone and its bromo-isomers. The data for the bromo-isomers are predictive and
based on the known effects of bromine substitution on aromatic systems.

Table 1: *H NMR Spectroscopic Data (Predicted)
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Note: Chemical shifts () are in ppm relative to TMS. Predicted values are based on the
deshielding/shielding effects of the bromine substituent.

Table 2: 13C NMR Spectroscopic Data (Predicted)

CH Carbons
Compound C=0 Quaternary C's .
(Aromatic)
6(5H)- ~115, 121, 122, 124,
o ~162 ~121, 122, 133, 138
Phenanthridinone 125, 128, 129, 132
_ ~110-135 (with one C-
Bromo-isomers ~161-163 ~120-140

Br signal at ~115-125)

Note: Chemical shifts () are in ppm relative to TMS. The exact positions of the signals for the
bromo-isomers will depend on the bromine position.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

Compound IR (cm™?) Mass Spectrometry (m/z)

o ~3100-3000 (N-H), ~1660
6(5H)-Phenanthridinone 195 (M*)[1]
(C=0), ~1600, 1480 (C=C)

~3100-3000 (N-H), ~1660
Bromo-isomers (Predicted) (C=0), ~1600, 1480 (C=C), 2731275 (M*IM*++2)
~800-600 (C-Br)

Note: The mass spectra of bromo-isomers will exhibit a characteristic isotopic pattern for
bromine (7°Br and 8Br in a ~1:1 ratio), resulting in two molecular ion peaks with a 2 Da
difference.[2][3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-
bromo-6(5H)-phenanthridinone isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a
deuterated solvent (e.g., DMSO-ds or CDCIs3). Ensure the sample is fully dissolved.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

* 1H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Typical
parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans
and a longer relaxation delay may be required due to the lower natural abundance of 3C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts should be referenced to the residual solvent peak or
an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal
of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1). Co-
add multiple scans to improve the signal-to-noise ratio.

o Data Processing: Perform a background subtraction using a spectrum of the empty ATR
crystal.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion
probe for solid samples or after separation by gas or liquid chromatography.
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« lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

» Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the
molecular ion and major fragment ions.

UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, acetonitrile).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

» Data Acquisition: Record the absorption spectrum over a wavelength range of approximately
200-400 nm.

» Data Processing: Blank correct the spectrum using the pure solvent.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison and
identification of 2-bromo-6(5H)-phenanthridinone isomers.
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Workflow for Spectroscopic Comparison of 2-Bromo-6(5H)-phenanthridinone Isomers
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Caption: Workflow for the synthesis, purification, spectroscopic analysis, and identification of 2-
bromo-6(5H)-phenanthridinone isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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